molecular formula C12H16N2O3 B8767433 Ethyl 3-(4-aminobenzamido)propanoate

Ethyl 3-(4-aminobenzamido)propanoate

Cat. No.: B8767433
M. Wt: 236.27 g/mol
InChI Key: QJKOMKSYFZOKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-aminobenzamido)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-aminobenzamido group. It is synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding a colorless oil with a high purity (97% yield) .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 3-[(4-aminobenzoyl)amino]propanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-11(15)7-8-14-12(16)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3,(H,14,16)

InChI Key

QJKOMKSYFZOKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminobenzamido)propanoate can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with propionic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-aminobenzoyl chloride. This intermediate is then reacted with ethyl 3-aminopropionate under basic conditions to yield the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the esterification process can also enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: Features a methylthio (-SCH3) group instead of the 4-aminobenzamido moiety.
  • Applications: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity esters . Unlike the pharmaceutical focus of Ethyl 3-(4-aminobenzamido)propanoate, this compound is primarily studied in food chemistry for its organoleptic properties.
  • Synthesis: Not detailed in the provided evidence but likely involves thiol-esterification pathways.

Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate

  • Structure : Contains a 4-methoxybenzamido group and a 3,5-dimethylisoxazolyl substituent.
  • Applications : Investigated as a bromodomain inhibitor, targeting epigenetic regulatory proteins .
  • Synthesis : Prepared via reductive amination and Suzuki coupling, yielding a brown solid with a low 17% yield, indicative of the complexity of multi-step reactions .

Ethyl 3-(Isopropylamino)propanoate

  • Structure: Substituted with an isopropylamino group (-NHCH(CH3)2).
  • Applications : Key intermediate in synthesizing Benfuracarb, a carbamate insecticide. Its high purity (≥99%) and stability make it industrially valuable .

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

  • Structure: Incorporates a thiazolidinone ring, known for antimicrobial activity.
  • Applications : Tested against Gram-positive/-negative bacteria and fungi, highlighting the impact of heterocyclic modifications on bioactivity .
  • Synthesis: Derived from reactions with aminopyridines and hydrazides, though yields are unspecified .

Ethyl 3-(4-(methyl(nitroso)amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

  • Structure : Complex nitroso and pyridinyl substituents.
  • Synthesis : Multi-component reactions likely required, given the structural complexity .

Key Findings and Trends

  • Synthetic Efficiency: this compound achieves a high yield (97%) via straightforward hydrogenation , whereas analogs like the bromodomain inhibitor require multi-step syntheses with lower yields (e.g., 17% ).
  • Bioactivity vs. Applications: Aminobenzamido Group: Favors pharmaceutical applications (e.g., receptor antagonism ). Thiazolidinone/Heterocycles: Enhance antimicrobial activity . Aliphatic Amines (e.g., Isopropylamino): Suit agrochemical intermediates due to stability and reactivity .
  • Structural Flexibility: Minor modifications (e.g., replacing -NH2 with -SCH3 or adding heterocycles) drastically shift utility from medicine to agriculture or food science.

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